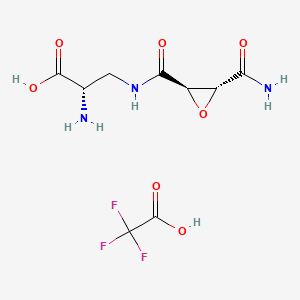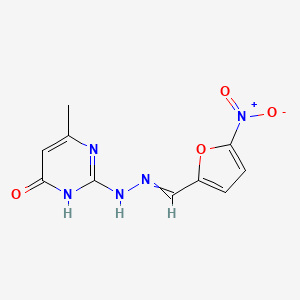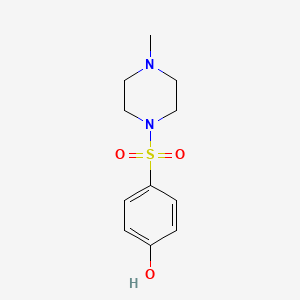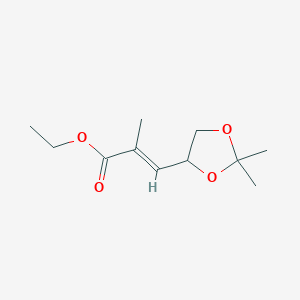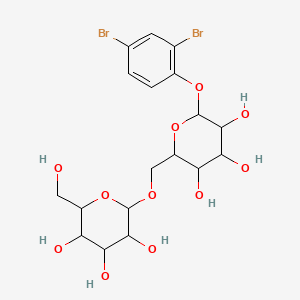
2,6-Dibromo-4-(2-bromophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-(2-bromophenoxy)phenol is a brominated phenol derivative with the molecular formula C12H7Br3O2 and a molecular weight of 422.89 g/mol. This compound is known for its use in the preparation of molecular switches.
准备方法
The synthesis of 2,6-Dibromo-4-(2-bromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane and a base such as N,N-diisopropylamine . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .
化学反应分析
2,6-Dibromo-4-(2-bromophenoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various bases and solvents depending on the specific reaction conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,6-Dibromo-4-(2-bromophenoxy)phenol has several scientific research applications:
Chemistry: It is used in the preparation of molecular switches, which are essential components in molecular electronics.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying biological interactions and developing pharmaceuticals.
Industry: It is used in the synthesis of other brominated compounds and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dibromo-4-(2-bromophenoxy)phenol involves its interaction with molecular targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The phenolic group can form hydrogen bonds, further affecting its behavior in various environments .
相似化合物的比较
2,6-Dibromo-4-(2-bromophenoxy)phenol can be compared with other brominated phenols such as:
2,4-Dibromophenol: Another brominated phenol with different bromination positions, leading to different reactivity and applications.
2,6-Dibromophenol: A simpler brominated phenol with only two bromine atoms, used in different contexts.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the phenoxy group, which imparts distinct chemical properties and applications.
属性
分子式 |
C12H7Br3O2 |
|---|---|
分子量 |
422.89 g/mol |
IUPAC 名称 |
2,6-dibromo-4-(2-bromophenoxy)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6,16H |
InChI 键 |
ARILTEASMMOJNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
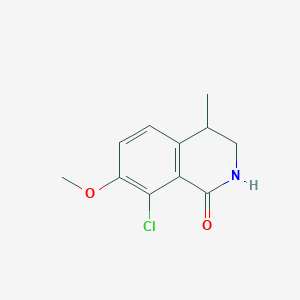
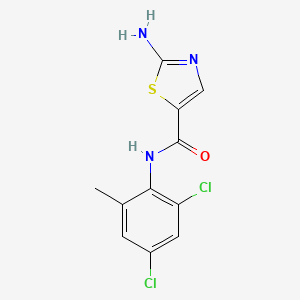
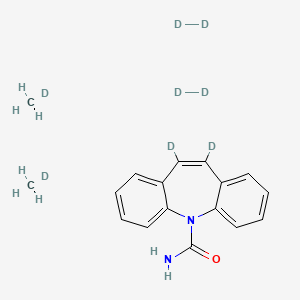
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
